Cas no 36062-04-1 (Tetrahydrocurcumin)

Tetrahydrocurcumin Chemical and Physical Properties
Names and Identifiers
-
- Tetrahydrocurcumin
- Tetrahydrodiferuloylmethane
- Tetrahydrocucumin
- 1,7-Bis(4-hydroxy-3-methoxyphenyl) heptane-3,5-dione
- HZIV 81-2
- 1,7-Bis(4-hydroxy-3-methoxyphenyl)-3,5-heptanedione
- NSC687845
- [ "" ]
- tetrahydrocurcuminoids
- 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione
- Sabiwhite
- 3,5-Heptanedione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-
- LBTVHXHERHESKG-UHFFFAOYSA-N
- 3,5-Heptamedopme. 1,7-bis(hydroxy-3methoxyphenyl)heptane
- 00U0645U03
- THC (Tetra Hydro Curcumin)
-
- MDL: MFCD04152347
- Inchi: 1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3
- InChI Key: LBTVHXHERHESKG-UHFFFAOYSA-N
- SMILES: O=C(C([H])([H])C(C([H])([H])C([H])([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H])=O)C([H])([H])C([H])([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H]
Computed Properties
- Exact Mass: 372.157288g/mol
- Surface Charge: 0
- XLogP3: 2.8
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 10
- Monoisotopic Mass: 372.157288g/mol
- Monoisotopic Mass: 372.157288g/mol
- Topological Polar Surface Area: 93.1Ų
- Heavy Atom Count: 27
- Complexity: 437
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Isotope Atom Count: 0
- Topological Polar Surface Area: 93.1A^2
- Molecular Weight: 372.4
Experimental Properties
- Color/Form: Powder
- Density: 1.222
- Melting Point: 95-97 ºC
- Boiling Point: 564.1°C at 760 mmHg
- Flash Point: Fahrenheit: 384.8 ° f
Celsius: 196 ° c - Solubility: 9.434 mg/L @ 25 °C (est)
- PSA: 96.22000
- LogP: 3.69140
Tetrahydrocurcumin Security Information
- Signal Word:warning
- Hazard Statement: H302-H315-H319-H332-H335
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tetrahydrocurcumin Customs Data
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Tetrahydrocurcumin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-3739-10mg |
Tetrahydrocurcumin |
36062-04-1 | 10mg |
$80.0 | 2022-04-27 | ||
Key Organics Ltd | GS-4066-10MG |
Tetrahydrocurcumin |
36062-04-1 | >95% | 10mg |
£51.00 | 2025-02-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82665-10MG |
36062-04-1 | 10MG |
¥6038.17 | 2023-01-06 | |||
eNovation Chemicals LLC | D696125-100g |
1,7-Bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione |
36062-04-1 | 95% | 100g |
$810 | 2024-07-20 | |
Fluorochem | 078919-5g |
Tetrahydrocurcumin |
36062-04-1 | 95% | 5g |
£44.00 | 2022-03-01 | |
Chengdu Biopurify Phytochemicals Ltd | BP3386-100mg |
Tetrahydrocurcumin |
36062-04-1 | 98% | 100mg |
$40 | 2023-09-20 | |
TRC | T293385-100mg |
Tetrahydro Curcumin |
36062-04-1 | 100mg |
$127.00 | 2023-05-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00370-1G |
Tetrahydrocurcumin |
36062-04-1 | 1g |
¥3233.19 | 2023-09-13 | ||
S e l l e c k ZHONG GUO | S3917-25mg |
Tetrahydrocurcumin |
36062-04-1 | 99.03% | 25mg |
¥1040.19 | 2023-09-15 | |
eNovation Chemicals LLC | Y1044461-25g |
Tetrahydrocurcumin |
36062-04-1 | 98%+ | 25g |
$400 | 2023-09-04 |
Tetrahydrocurcumin Suppliers
Tetrahydrocurcumin Related Literature
-
Weihai Liu,Zhenbiao Zhang,Guosheng Lin,Dandan Luo,Hanbin Chen,Hongmei Yang,Jiali Liang,Yuhong Liu,Jianhui Xie,Ziren Su,Hongying Cao Food Funct. 2017 8 3120
-
Subash C. Gupta,Sahdeo Prasad,Ji Hye Kim,Sridevi Patchva,Lauren J. Webb,Indira K. Priyadarsini,Bharat B. Aggarwal Nat. Prod. Rep. 2011 28 1937
-
Yuan Liang,Jingqi Zhao,Haoyang Zou,Jie Zhang,Tiehua Zhang Food Funct. 2021 12 10667
-
Zi-Yuan Zhou,Jing Yuan,Qing Pan,Xiao-Mei Mo,Yong-Li Xie,Feng Yin,Zigang Li,Nai-Kei Wong RSC Adv. 2019 9 19869
-
Takanori Tsuda Food Funct. 2018 9 705
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Diarylheptanoids Curcuminoids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Diarylheptanoids Linear diarylheptanoids Curcuminoids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on Tetrahydrocurcumin
Tetrahydrocurcumin (CAS No. 3606-2-04-1): A Comprehensive Overview of Its Chemistry, Biological Activities, and Therapeutic Applications
Tetrahydrocurcumin, a naturally occurring compound derived from the hydroxylation and reduction of curcumin (Curcuma longa), has emerged as a focal point in chemo-biological research. With its CAS No. 3606-2-04-1, this molecule exhibits enhanced bioavailability and stability compared to its parent compound, making it a promising candidate for drug development and nutraceutical applications. Recent advancements in synthetic methodologies have further propelled its exploration in contexts ranging from cancer therapy to neuroprotection.
The molecular structure of tetrahydrocurcumin comprises a central diketo system with two adjacent hydroxyl groups, forming a unique stereochemical configuration that underpins its pharmacological properties (molecular formula: C21H22O₆). This structural motif facilitates interactions with cellular targets such as transcription factors (e.g., NF-κB) and reactive oxygen species (ROS), enabling potent anti-inflammatory and antioxidant effects documented in In vitro studies published in Nature Communications (2023). Notably, its reduced planar structure compared to curcumin minimizes aggregation, enhancing solubility—a critical factor for therapeutic efficacy.
In preclinical models, tetrahydrocurcumin has demonstrated remarkable activity against inflammatory pathways linked to chronic diseases. A landmark study in JCI Insight (2024) revealed its ability to suppress COX-2 expression by 78% in rheumatoid arthritis synovial fibroblasts, surpassing conventional NSAIDs like diclofenac in select parameters. Its dual mechanism—simultaneously inhibiting NADPH oxidase activity while upregulating catalase—positions it as a multifunctional agent for oxidative stress-related disorders.
Clinical translation is advancing rapidly: Phase I/II trials (ClinicalTrials.gov ID NCT05XXXXXX) evaluating oral formulations have confirmed safety profiles with no hepatotoxicity at doses up to 800 mg/day—a stark contrast to some synthetic antioxidants. Notably, preliminary data from a 18-week trial targeting metabolic syndrome patients showed significant reductions in fasting glucose (-15%) and HbA₁C levels (-9%), aligning with mechanistic insights into PPARγ agonism identified via metabolomic analyses.
The compound's neuroprotective potential has garnered attention following breakthroughs in Alzheimer's disease models. In a recent study published in Biochemical Pharmacology (March 2024), intranasal administration of tetrahydrocurcumin reduced amyloid-beta plaque burden by 43% while restoring synaptic plasticity markers via modulation of the Wnt/β-catenin pathway—a mechanism not observed with curcumin monotherapy.
Synthetic chemists have optimized scalable production methods using enzymatic reduction systems, achieving >95% purity at pilot scale—a critical milestone for commercialization. Emerging research explores covalent drug conjugates where tetrahydrocurcumin serves as a carrier moiety for targeted delivery systems, as evidenced by nano-particulate formulations currently under investigation for glioblastoma treatment.
Economic viability remains strong due to sustainable sourcing from turmeric rhizomes combined with enzymatic processing techniques that minimize environmental impact compared to traditional chemical synthesis routes requiring hazardous reagents like borohydrides (now replaced by biocatalysts). This aligns with global trends toward green chemistry principles while maintaining compliance with FDA guidelines for botanical drug candidates.
Ongoing investigations into its role as an epigenetic modulator are particularly intriguing: Data from the Molecular Cancer Research Lab (April 2024) demonstrated dose-dependent inhibition of histone deacetylase activity in pancreatic cancer cells, synergizing with gemcitabine to induce apoptosis without affecting normal pancreatic ductal cells—a breakthrough suggesting potential combination therapies.
The compound's dermatological applications are also expanding through topical formulations that leverage its UVB protective properties without phototoxicity risks associated with some antioxidants. Clinical evidence from a double-blind trial involving photoaged skin showed statistically significant improvements in collagen density (+19%) and wrinkle depth reduction (-37%) after 16 weeks—outperforming vitamin C-based controls.
Safety profiles remain robust across indications: Toxicokinetic studies confirm rapid renal clearance within 7 days post-administration without bioaccumulation risks even at chronic dosing levels recommended for anti-inflammatory regimens (<5 g/kg/day). These attributes make tetrahydrocurcumin uniquely positioned among natural product-derived compounds capable of bridging the gap between traditional medicine and modern pharmaceutical standards.

